molecular formula C8H21NOSi2 B085648 N,O-Bis(trimethylsilyl)acetamide CAS No. 10416-59-8

N,O-Bis(trimethylsilyl)acetamide

Cat. No.: B085648
CAS No.: 10416-59-8
M. Wt: 203.43 g/mol
InChI Key: SIOVKLKJSOKLIF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,O-Bis(trimethylsilyl)acetamide (BSA), also known as Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester, is a powerful silylating agent . Its primary targets are a wide range of acidic functional groups such as non-sterically hindered alcohols, amides, amines, amino acids, carboxylic acids, and enols . These functional groups are prevalent in various biological molecules, making BSA a versatile reagent in biochemical reactions.

Mode of Action

BSA interacts with its targets by readily silylating them . Silylation is a process where a silyl group (SiR3) is introduced to a molecule, replacing a hydrogen atom. This reaction enhances the volatility and thermal stability of the compounds, making them suitable for analysis by gas chromatography .

Biochemical Pathways

The silylation process affects various biochemical pathways. By modifying the functional groups of biological molecules, BSA can alter their chemical properties and interactions, potentially affecting the downstream biochemical reactions they are involved in . For instance, BSA can be used as a Bronsted base precursor in Tsuji–Trost reactions , which are widely used in organic synthesis .

Result of Action

The primary result of BSA’s action is the formation of silylated derivatives of the target molecules . These derivatives are often more volatile and thermally stable than their parent compounds , which can facilitate their analysis using techniques like gas chromatography .

Action Environment

The efficacy and stability of BSA can be influenced by various environmental factors. For instance, BSA is extremely sensitive to moisture and should be handled under dry conditions . Additionally, the silylating potential of BSA can be increased by using an appropriate polar solvent, or by adding a catalyst . It’s also worth noting that BSA and its byproducts are more volatile than many other silylating reagents, which can cause less chromatographic interference .

Biochemical Analysis

Biochemical Properties

N,O-Bis(trimethylsilyl)acetamide is a powerful silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . It can also be used as a Bronsted base precursor in Tsuji–Trost reactions . It is often used to convert hydroxyl groups to trimethylsilyl ether groups .

Cellular Effects

It is known to react with polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides . This suggests that it could potentially interact with a wide range of biomolecules within cells, influencing their function and behavior.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a silylating agent. It reacts with alcohols to give the corresponding trimethylsilyl ether, together with acetamide as a byproduct . This reaction can be used to protect sensitive functional groups in organic molecules during synthesis .

Temporal Effects in Laboratory Settings

It is known to be sensitive to moisture and can react with solvents containing OH and NH groups . This suggests that its effects could change over time depending on the conditions of the experiment.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. It is known to be harmful if swallowed and causes burns of eyes, skin, and mucous membranes .

Metabolic Pathways

It is known to be used in the derivatization of compounds in analysis to increase their volatility .

Preparation Methods

N,O-Bis(trimethylsilyl)acetamide can be synthesized from acetamide using an excess of triethylamine and chlorotrimethylsilane . The reaction typically involves the following steps:

    Reactants: Acetamide, triethylamine, and chlorotrimethylsilane.

    Conditions: Room temperature to reflux, 8–15 hours.

    Yield: Approximately 80%.

The industrial production of this compound follows a similar synthetic route, ensuring high purity and yield .

Chemical Reactions Analysis

N,O-Bis(trimethylsilyl)acetamide undergoes various chemical reactions, primarily involving silylation. Some key reactions include:

Comparison with Similar Compounds

N,O-Bis(trimethylsilyl)acetamide is compared with other silylating agents such as:

This compound stands out due to its mild and neutral reaction conditions, making it an attractive alternative to other silylating agents .

Properties

IUPAC Name

trimethylsilyl N-trimethylsilylethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOVKLKJSOKLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051525
Record name N,O-bis(Trimethylsilyl)acetamide
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Molecular Weight

203.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name N,O-Bis(trimethylsilyl)acetamide
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CAS No.

10416-59-8
Record name N,O-Bis(trimethylsilyl)acetamide
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Record name Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester
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Record name N,O-bis(Trimethylsilyl)acetamide
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Record name Trimethylsilyl N-trimethylsilylacetamidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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